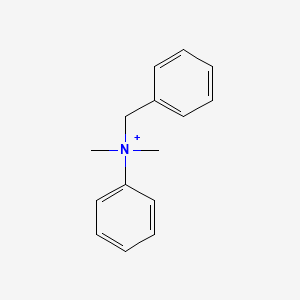

Benzyldimethylphenylammonium

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

22444-88-8 |

|---|---|

Fórmula molecular |

C15H18N+ |

Peso molecular |

212.31 g/mol |

Nombre IUPAC |

benzyl-dimethyl-phenylazanium |

InChI |

InChI=1S/C15H18N/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3/q+1 |

Clave InChI |

FFZVILRAPIUNAA-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Contextualization Within Quaternary Ammonium Chemistry

Benzyldimethylphenylammonium belongs to the class of quaternary ammonium (B1175870) compounds (QACs), which are characterized by a central nitrogen atom covalently bonded to four organic groups, resulting in a positively charged cation. cymitquimica.comontosight.aipharmacompass.com The structure of this compound features a benzyl (B1604629) group, two methyl groups, and a phenyl group attached to the nitrogen atom. cymitquimica.com This specific arrangement of functional groups imparts distinct properties to the molecule, influencing its reactivity and utility.

QACs, in general, are known for their diverse applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents. cymitquimica.comcymitquimica.comdrugbank.com The cationic nature of the this compound ion, along with the hydrophobic characteristics of its organic substituents, allows it to function effectively at interfaces and facilitate reactions between immiscible phases. Its role as a phase-transfer catalyst, for instance, is crucial in organic synthesis for promoting reactions between reactants present in different phases (e.g., an aqueous phase and an organic phase).

The stability of QACs can vary. For example, benzyltrimethylammonium (B79724) hydroxide (B78521) is noted to be more labile than tetramethylammonium (B1211777) hydroxide under strong basic conditions at high temperatures. wikipedia.org this compound chloride is stable under normal conditions but should be protected from moisture. tcichemicals.comcolumbuschemical.com It is incompatible with strong oxidizing agents and strong acids. columbuschemical.com

Historical Trajectory of Academic Inquiry on Benzyldimethylphenylammonium

Early academic interest in benzyldimethylphenylammonium and its derivatives can be traced back to fundamental studies in organic chemistry. One of the earliest documented preparations of this compound chloride involved the reaction of dimethylaniline with benzyl (B1604629) chloride, left to react over an extended period. prepchem.com

A notable area of early investigation was the cleavage of this compound salts. A study published in 1939 by H. R. Snyder and J. C. Speck in the Journal of the American Chemical Society explored the cleavage of this compound chloride by certain sulfur-containing salts, contributing to the understanding of its reactivity. acs.org Another early application was in the synthesis of benzylmorphine from morphine using this compound hydroxide (B78521), as reported in 1929. drugfuture.com

The development of synthetic methodologies, such as the Menschutkin reaction, provided more efficient routes to synthesize this compound and other QACs. This reaction involves the alkylation of a tertiary amine (dimethylphenylamine) with an alkyl halide (benzyl chloride).

Current Landscape and Research Significance in Organic and Physical Organic Chemistry

Quaternization Reactions: Principles and Mechanistic Considerations

The Menshutkin reaction is a classic example of an SN2 reaction where two neutral reactant molecules, a tertiary amine and an alkyl halide, form an ionic product. wikipedia.org The reaction mechanism is characterized by a transition state that is significantly more polar than the reactants due to the development of partial charges. researchgate.netsciensage.info This charge separation in the transition state is a critical factor that governs the kinetics and outcome of the reaction, making it highly sensitive to the surrounding solvent environment. researchgate.netsciensage.info

Optimized Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is paramount for achieving high yield and purity of this compound salts. Key parameters that are meticulously controlled include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

The choice of solvent is one of the most critical factors in the synthesis of this compound via the Menshutkin reaction. The rate of this quaternization is profoundly influenced by the polarity of the reaction medium. nd.edu Polar solvents are known to accelerate the reaction significantly. researchgate.netsciensage.info This is because polar solvents can better solvate and stabilize the polar, charge-separated transition state, thereby lowering the activation energy of the reaction. researchgate.netsciensage.info

Kinetic studies on the reaction between N,N-dimethylaniline and benzyl chloride have demonstrated a clear correlation between the solvent's dielectric constant (a measure of polarity) and the reaction rate constant. Solvents such as acetonitrile (B52724), methanol, and acetone (B3395972) are commonly employed to enhance reaction kinetics. researchgate.netsciensage.info Research has shown that the reaction rate increases with the increasing dielectric constant of the medium. researchgate.netmdpi.com For example, the rate constant is considerably higher in acetonitrile than in less polar solvents like acetone or isopropyl alcohol. researchgate.netmdpi.com A patent also describes the use of water or water-containing organic solvents to carry out the quaternization of tertiary amines with benzyl halides, highlighting the effectiveness of highly polar media. mdpi.com

Below is a table illustrating the effect of solvent polarity on the reaction rate constant for the quaternization of N,N-dimethylaniline with benzyl chloride.

| Solvent | Dielectric Constant (D) at 298 K | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| Isopropyl Alcohol | 19.92 | Data Not Available |

| Acetone | 20.70 | Specific value depends on temperature |

| Ethyl Alcohol | 24.55 | Data Not Available |

| Methyl Alcohol | 32.70 | Data Not Available |

| Acetonitrile | 37.50 | Highest relative rate |

This table is illustrative, based on findings that the rate increases with the dielectric constant. Specific rate constants are temperature-dependent and can be found in detailed kinetic studies. researchgate.netmdpi.com

Temperature plays a crucial role in the synthesis of this compound salts. As with most chemical reactions, increasing the temperature generally increases the reaction rate. researchgate.net Kinetic studies have been performed at various temperatures to determine thermodynamic parameters such as the activation energy. researchgate.netsciensage.info However, an optimal temperature must be chosen to balance a favorable reaction rate with the potential for thermal decomposition of the reactants or products. For analogous industrial preparations of quaternary ammonium (B1175870) salts, temperatures in the range of 60–70°C are often considered optimal.

Stoichiometric control is another key aspect of optimizing the synthesis. To ensure the complete conversion of the tertiary amine, a slight excess of the alkylating agent, benzyl chloride, is often used. A molar ratio of N,N-dimethylaniline to benzyl chloride of approximately 1:1.05 to 1:1.2 is a common strategy to maximize the yield of the desired quaternary ammonium salt. This approach helps to drive the reaction to completion and minimizes the amount of unreacted tertiary amine in the final product, which can simplify the purification process.

| Parameter | Optimized Range | Rationale |

| Temperature | 60–70 °C | Balances increased reaction kinetics with the prevention of thermal degradation. |

| Stoichiometry (Amine:Halide) | 1 : 1.05–1.2 | A slight excess of benzyl chloride ensures complete conversion of the N,N-dimethylaniline. |

Purification Strategies for this compound Salts

The purification of this compound salts is essential to remove unreacted starting materials, by-products, and solvent residues. Several methods are employed, often in combination, to achieve high purity.

A common and straightforward method is recrystallization . The crude product can be recrystallized from appropriate solvents. For this compound chloride, recrystallization from water or alcohol has been reported to yield colorless plates. prepchem.com Mixtures of solvents, such as methanol/acetone or acetone/water, are also effective for the recrystallization of similar quaternary ammonium salts.

Precipitation is another widely used technique. After the reaction is complete, the addition of a low-polarity solvent in which the quaternary ammonium salt is insoluble can induce its precipitation. For instance, adding hexane (B92381) or diethyl ether to the reaction mixture can cause the product to precipitate out, allowing for its separation by filtration. nih.gov

Washing the crude product is also a critical step. Washing with a solvent in which the product is insoluble but the impurities are soluble, such as diethyl ether, can effectively remove unreacted starting materials. prepchem.com

More advanced purification strategies include:

Suspension in an organic solvent : A patented method describes dispersing the crude quaternary alkyl ammonium salt in an organic solvent like acetone to form a suspension, which aids in purification. google.com

Precipitation from aqueous solution : Another patented technique involves adding a water-miscible aliphatic amine to a concentrated aqueous solution of the quaternary ammonium salt, causing the pure salt to precipitate. google.com

Ion-exchange chromatography : For separating quaternary ammonium compounds from other substances, particularly in complex mixtures, ion-exchange chromatography can be a powerful tool. nih.gov

Synthesis of this compound Derivatives and Structural Analogues

The synthetic methodology for this compound can be readily adapted to produce a wide range of structural analogues. This is typically achieved by varying the structure of either the tertiary amine or the alkylating agent.

Modulation of N-Alkyl Chain Lengths in Benzylammonium Structures

A common structural modification involves changing the length of the alkyl chains attached to the nitrogen atom. This is particularly relevant in the synthesis of benzalkonium-type surfactants, where one of the alkyl groups is a long hydrocarbon chain. The general synthetic strategies for these analogues follow the same principles of the Menshutkin reaction.

Two primary routes can be employed:

Quaternization of N,N-dimethyl-n-alkylamines with benzyl chloride : In this approach, a series of tertiary amines with one variable long alkyl chain (e.g., octyl, decyl, dodecyl) and two methyl groups are reacted with benzyl chloride. wikipedia.org This method allows for the systematic variation of the long alkyl chain, leading to a homologous series of N-benzyl-N,N-dimethyl-N-alkylammonium chlorides.

Quaternization of N,N-dimethylbenzylamine with n-alkyl halides : Alternatively, a single tertiary amine, N,N-dimethylbenzylamine, can be reacted with a series of different n-alkyl halides (typically bromides or iodides for higher reactivity). researchgate.net This approach also yields a range of benzylammonium salts with varying N-alkyl chain lengths.

The reaction is typically carried out in a suitable polar solvent, such as butanone, acetone, or ethanol, to facilitate the reaction. wikipedia.org Purification of these long-chain analogues is often achieved through recrystallization from solvent mixtures like methanol/ethyl acetate (B1210297) or methanol/diethyl ether. mdpi.com

Introduction of Aromatic Substituents on Phenyl and Benzyl Moieties

The primary method for synthesizing this compound chloride is through the Menshutkin reaction, which involves the quaternization of a tertiary amine, N,N-dimethylaniline, with an alkyl halide, benzyl chloride. researchgate.netsciensage.infosciensage.info This reaction is typically conducted in polar solvents like acetone, and its kinetics can be influenced by factors such as reactant concentrations, temperature, and the dielectric constant of the medium. researchgate.netsciensage.infosciensage.info One study reported that the reaction shows first-order dependence on both benzyl chloride and N,N-dimethylaniline concentrations. researchgate.net Another preparation method involves mixing N,N-dimethylaniline and benzyl chloride and leaving the mixture in a desiccator for several months until the solid product forms. prepchem.com

The introduction of substituents on the phenyl and benzyl rings of this compound allows for the fine-tuning of its chemical and physical properties. This can be achieved by using appropriately substituted starting materials. For instance, substituted benzyl halides can be reacted with N,N-dimethylaniline to introduce functionalities on the benzyl group. google.com Similarly, substituted N,N-dimethylanilines can be used to modify the phenyl ring.

The rate and efficiency of these quaternization reactions can be significantly enhanced by the presence of water in the reaction medium. google.com For example, the reaction of 4-methylbenzyl chloride with N,N-dimethylaniline in the presence of water reached 100% conversion in just 2 hours at 70°C, a significant improvement over reactions run in purely organic solvents. google.com This highlights the role of the solvent system in facilitating the formation of the quaternary ammonium salt.

Table 1: Examples of Substituted this compound Analogues and their Synthesis

| Starting Amine | Starting Halide | Resulting Quaternary Ammonium Salt | Reference |

| N,N-dimethylaniline | 4-methylbenzyl chloride | N-(4-methylbenzyl)-N,N-dimethylanilinium chloride | google.com |

| N,N-dimethylaniline | 4-chlorobenzyl chloride | N-(4-chlorobenzyl)-N,N-dimethylanilinium chloride | google.com |

| 4-cyanopyridine | 4-chlorobenzyl chloride | 1-(4-chlorobenzyl)-4-cyanopyridin-1-ium chloride | google.com |

Derivatization for Chiral Applications and Asymmetric Synthesis

Chiral quaternary ammonium salts, including derivatives of this compound, have emerged as powerful tools in asymmetric synthesis, particularly as phase-transfer catalysts (PTCs). buchler-gmbh.comiupac.orgresearchgate.net These catalysts facilitate reactions between reactants in immiscible phases, offering mild reaction conditions and environmentally friendly procedures. buchler-gmbh.com

A significant class of chiral PTCs is derived from Cinchona alkaloids. buchler-gmbh.commdpi.com These natural products provide a chiral scaffold that can be quaternized to create highly effective and enantioselective catalysts for a variety of bond-forming reactions, including alkylations, epoxidations, and Michael additions. buchler-gmbh.comacs.org The N-benzyl group is a common feature in these catalysts, highlighting the importance of the benzylic structure in achieving high enantioselectivity. buchler-gmbh.com

Another approach involves the design of C2-symmetric chiral quaternary ammonium salts derived from binaphthol. iupac.orgresearchgate.netrsc.orgchimia.ch These catalysts have been successfully applied to the asymmetric synthesis of amino acid derivatives. researchgate.netrsc.org The rigid and well-defined structure of the binaphthyl backbone allows for precise control of the stereochemical outcome of the reaction.

The derivatization process often involves the reaction of a chiral tertiary amine with a benzyl halide or a substituted benzyl halide. The choice of substituents on both the chiral backbone and the benzyl group can be systematically varied to optimize the catalyst's performance for a specific transformation. mdpi.com Computational studies have shown that noncovalent interactions, such as hydrogen bonds, play a crucial role in the catalytic cycle and the stereoselectivity of these reactions. researchgate.netmdpi.com

Chiral quaternary ammonium salts have also been utilized as resolving agents for the separation of enantiomers and in the direct asymmetric synthesis of chiral metal nanoclusters through ion-pairing strategies. jyu.fi

Table 2: Applications of Chiral this compound Analogues in Asymmetric Synthesis

| Catalyst Type | Application | Key Features | References |

| Cinchona alkaloid-derived | Asymmetric phase-transfer catalysis (e.g., epoxidation, alkylation) | High enantioselectivity, mild conditions, "green" chemistry. buchler-gmbh.com | buchler-gmbh.commdpi.comacs.org |

| Binaphthol-derived C2-symmetric | Asymmetric synthesis of amino acids | Structurally rigid, high enantiomeric excess. rsc.orgchimia.ch | iupac.orgresearchgate.netrsc.orgchimia.ch |

| Ephedrine-derived | Chiral phase-transfer catalysis | Utilizes hydrogen bonding to enhance enantioselectivity. mdpi.com | mdpi.com |

Preparation of Polymeric and Biomacromolecular Quaternary Ammonium Conjugates

The immobilization of this compound and its analogues onto polymeric supports offers several advantages, including catalyst recyclability and ease of separation from the reaction mixture. mdpi.comsmujo.idnih.gov These polymer-supported quaternary ammonium salts are often used as phase-transfer catalysts. smujo.idnih.govkpi.ua

One common method for preparing these materials involves the polymerization of a monomer containing a quaternary ammonium salt or a precursor that can be subsequently quaternized. For example, vinylbenzyl chloride can be polymerized, and the resulting polymer can then be reacted with a tertiary amine to introduce the quaternary ammonium groups. kpi.ua Another strategy involves the "click" reaction, where a monomer containing a quaternary ammonium salt is attached to a polymer backbone, such as polyvinyl azide. smujo.idsmujo.id

The properties and catalytic activity of these polymeric materials can be tuned by varying factors such as the degree of crosslinking, the structure of the polymer backbone, and the nature of the quaternary ammonium salt. nih.gov For instance, a library of polystyrene-supported quaternary ammonium salt catalysts was synthesized using a mix-split method to screen for the most active catalyst in specific reactions. nih.gov

In addition to synthetic polymers, biomacromolecules like chitosan (B1678972) and gelatin can be modified with quaternary ammonium groups to create materials with novel properties. tandfonline.comresearchgate.net For example, L-tyrosine has been grafted onto quaternary ammonium salt chitosan to create a biocompatible material with potential applications in tissue engineering. tandfonline.com Similarly, gelatin can be modified with glycidyltrimethylammonium chloride to introduce quaternary ammonium groups, which can impart antimicrobial properties. researchgate.net These biomacromolecular conjugates combine the inherent properties of the biopolymer with the functionality of the quaternary ammonium salt. tandfonline.comresearchgate.net

The synthesis of main-chain chiral quaternary ammonium polymers has also been explored for applications in asymmetric catalysis. mdpi.com These polymers are prepared through quaternization polymerization, where the chiral quaternary ammonium unit is incorporated into the polymer backbone. mdpi.com

Table 3: Methods for Preparing Polymeric and Biomacromolecular Quaternary Ammonium Conjugates

| Polymer/Biomacromolecule | Synthetic Method | Application | References |

| Polystyrene | Polymerization of vinylbenzyl chloride followed by quaternization | Phase-transfer catalysis | nih.govkpi.ua |

| Polyvinyl azide | "Click" reaction with a quaternary ammonium monomer | Phase-transfer catalysis | smujo.idsmujo.id |

| Chitosan | Grafting with L-tyrosine after quaternization | Tissue engineering scaffolds | tandfonline.com |

| Gelatin | Reaction with glycidyltrimethylammonium chloride | Antimicrobial materials | researchgate.net |

| Cinchona alkaloid-based | Quaternization polymerization | Asymmetric catalysis | mdpi.com |

Nucleophilic Substitution Reactions Involving this compound Ion

Nucleophilic substitution reactions of the this compound ion have been a subject of detailed kinetic and mechanistic scrutiny. These studies often employ various techniques to probe the structure of the transition state and the factors that influence the reaction pathway.

Unimolecular (SN1) and Bimolecular (SN2) Reaction Pathways

The substitution reactions of this compound salts can, in principle, proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. However, studies have shown that for primary substrates like the this compound ion, the SN2 pathway is generally favored. For instance, the reaction with thiophenoxide ion in N,N-dimethylformamide (DMF) has been demonstrated to be an SN2 process. cdnsciencepub.com In contrast, a related secondary substrate, 1-phenylethyldimethylphenylammonium ion, also reacts via an SN2 mechanism, which is noteworthy given that secondary substrates can sometimes favor SN1 pathways. researchgate.netgrafiati.com

Kinetic studies are crucial in distinguishing between SN1 and SN2 mechanisms. A key finding is that the nucleophilic substitution reactions of para-substituted phenylbenzyldimethylammonium nitrates with sodium thiophenoxide in DMF are second-order processes. researchgate.netresearchgate.net This means the reaction rate is dependent on the concentration of both the substrate (this compound ion) and the nucleophile (thiophenoxide ion), which is a hallmark of the SN2 mechanism. researchgate.netresearchgate.net The rate-limiting step in this case is the single, concerted step where the nucleophile attacks the α-carbon and the leaving group departs simultaneously.

The nature of the reacting nucleophile, whether it is a free ion or part of an ion pair, can significantly influence the reaction kinetics and the structure of the transition state. In solvents like DMF, nucleophiles such as sodium thiophenoxide can exist as free ions or as solvent-separated ion pairs. researchgate.netgrafiati.com

Research has shown that the secondary α-deuterium kinetic isotope effects and substituent effects are markedly larger when the thiophenoxide nucleophile is a free ion compared to when it is a solvent-separated ion pair complex. researchgate.netgrafiati.com This suggests that the transition states are different for the two species. Specifically, tighter transition states are observed for reactions involving the solvent-separated ion pair complex. researchgate.netgrafiati.com Furthermore, the ionic strength of the reaction medium, which can be altered by adding an inert salt, also affects the transition state structure. researchgate.netgrafiati.comscribd.com At higher ionic strengths, the transition state becomes more reactant-like and more ionic, likely due to stabilization in the more ionic solvent environment. researchgate.netgrafiati.comscribd.com

Mechanistic Probes: Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms and transition state structures. By measuring the rate of reaction of a molecule containing a heavier isotope relative to one with a lighter isotope, subtle details about bond-breaking and bond-making in the transition state can be revealed.

Secondary α-deuterium kinetic isotope effects (kH/kD) are particularly informative about the hybridization and bonding at the α-carbon in the transition state. For the SN2 reaction of this compound ion with thiophenoxide ion in DMF at 0°C, an unusually large secondary α-deuterium KIE of 1.179 ± 0.007 (which corresponds to 1.086 ± 0.003 per α-deuterium) has been observed. cdnsciencepub.comresearchgate.netresearchgate.net This value is significantly outside the typical range reported for SN2 reactions. cdnsciencepub.comresearchgate.netresearchgate.net

This large isotope effect is attributed to the significant steric crowding around the Cα-H bonds in the this compound substrate. cdnsciencepub.comresearchgate.netresearchgate.net In the transition state, as the C-N bond lengthens and the nucleophile attacks, this steric strain is relieved, leading to a large normal isotope effect. researchgate.netresearchgate.net The magnitude of the kH/kD value provides a qualitative measure of the S-Cα bond length in the transition state. cdnsciencepub.com

The influence of the nucleophile's form (free ion vs. ion pair) is also evident in the kH/kD values. The isotope effects are larger for reactions with the free thiophenoxide ion than with the solvent-separated ion pair, indicating a looser transition state for the free ion reaction. grafiati.comgrafiati.com The table below summarizes some of the observed kinetic isotope effects.

| Reactants | Conditions | kH/kD | (kH/kD) per α-D | Reference |

| This compound ion + Thiophenoxide ion | DMF, 0°C | 1.179 ± 0.007 | 1.086 ± 0.003 | cdnsciencepub.comresearchgate.netresearchgate.net |

This interactive table provides a summary of the secondary α-deuterium kinetic isotope effects observed for the SN2 reaction of this compound ion.

Nitrogen kinetic isotope effects provide direct information about the extent of carbon-nitrogen (C-N) bond rupture in the transition state of nucleophilic substitution reactions where a dimethylaniline group is the leaving group. The magnitude of the nitrogen KIE is expected to increase with the degree of C-N bond cleavage in the transition state. cdnsciencepub.com

For the SN2 reaction between this compound ion and thiophenoxide ion, nitrogen KIEs have been measured at different ionic strengths in DMF. researchgate.netgrafiati.comscribd.comcdnsciencepub.com These studies show that the nitrogen isotope effect is smaller at higher ionic strengths. cdnsciencepub.com This indicates that there is less C-N bond rupture in the transition state of the reaction at higher ionic strength. cdnsciencepub.com This finding, combined with the secondary α-deuterium KIE data, suggests a more reactant-like transition state with a shorter C-N bond and a longer S-Cα bond at higher ionic strength. cdnsciencepub.com

The following table presents nitrogen kinetic isotope effect data for the reaction of this compound nitrate (B79036) with sodium thiophenoxide.

| Ionic Strength (M) | Nitrogen KIE (k14/k15) | Reference |

| 0.64 | Not explicitly stated, but a baseline value is implied for comparison. | cdnsciencepub.com |

| Higher (specific value not consistently provided) | Smaller than at lower ionic strength. | cdnsciencepub.com |

This interactive table summarizes the qualitative findings for nitrogen kinetic isotope effects in the SN2 reaction of this compound ion.

Structure-Reactivity Correlations in Nucleophilic Substitution

The relationship between the structure of a molecule and its reactivity is a cornerstone of physical organic chemistry. In the context of nucleophilic substitution reactions involving this compound, this correlation has been extensively explored through Hammett σ-ρ analysis and the study of steric effects.

Hammett σ-ρ Analysis for Substituent Effects on Leaving Group Ability

The electronic influence of substituents on the phenyl ring of the dimethylphenylammonium leaving group has been quantitatively assessed using the Hammett equation. A kinetic study of the S(_N)2 reaction between a series of para-substituted phenylbenzyldimethylammonium nitrates and sodium thiophenoxide in N,N-dimethylformamide (DMF) at 0°C yielded a Hammett ρ value of +2.04 with a high correlation coefficient of 0.998. cdnsciencepub.com

The observed ρ value of +2.04 is considered reasonably large, implying significant C-N bond rupture at the transition state. cdnsciencepub.com This finding has been instrumental in confirming the S(_N)2 nature of this reaction, as a mechanism involving a pre-equilibrium formation of a carbonium ion would be expected to have a much larger ρ value, characteristic of a full positive charge on the nitrogen in the leaving group. cdnsciencepub.com

Table 1: Hammett Substituent Constants and Rate Constants for the Reaction of para-Substituted Phenylbenzyldimethylammonium Nitrates with Sodium Thiophenoxide in DMF at 0°C cdnsciencepub.com

| Substituent (Y) | σ | k (\times) 10 (L mol s) |

| OCH(_3) | -0.27 | 0.89 ± 0.04 |

| CH(_3) | -0.17 | 1.63 ± 0.08 |

| H | 0.00 | 3.50 ± 0.12 |

| Cl | +0.23 | 9.12 ± 0.27 |

| NO(_2) | +0.78 | 158.0 ± 5.0 |

Steric Hindrance Effects on Reaction Rates and Pathways

Steric hindrance plays a crucial role in the nucleophilic substitution reactions of this compound salts. The bulky nature of the this compound group significantly influences the accessibility of the α-carbon to the incoming nucleophile. cdnsciencepub.com In S(_N)2 reactions, which proceed via a backside attack, steric crowding around the reaction center can dramatically decrease the reaction rate. libretexts.orgyoutube.comlibretexts.org

The leaving group itself, N,N-dimethylaniline, is considerably bulky. This bulkiness contributes to significant steric strain in the ground state of the this compound cation. cdnsciencepub.com During the S(_N)2 transition state, as the nucleophile attacks and the leaving group departs, there is a reduction in this steric crowding around the α-carbon. cdnsciencepub.com This relief of steric strain is a contributing factor to the observed reaction rates.

A notable illustration of the impact of steric effects is the unusually large secondary α-deuterium kinetic isotope effect (KIE) observed for the S(_N)2 reaction of thiophenoxide ion with this compound ion in DMF at 0°C. The value of 1.179 (or 1.086 per α-deuterium) is well outside the typical range for S(_N)2 reactions. cdnsciencepub.com This has been attributed to the reduction of the substantial steric crowding around the Cα-H bonds as the reaction proceeds from the sterically congested tetrahedral reactant to a more open trigonal bipyramidal transition state. cdnsciencepub.com The bulky phenyl and dimethylamino groups on the nitrogen atom create a sterically hindered environment, and the transition state allows for a decrease in these unfavorable interactions. cdnsciencepub.com

The size of the nucleophile also has a significant impact on the reaction rate. Bulky nucleophiles will experience greater steric repulsion with the substrate, leading to a slower reaction. youtube.com While specific comparative studies with a range of nucleophiles of varying sizes for this compound were not found, the general principles of S(_N)2 reactions indicate that as the steric bulk of the nucleophile increases, the rate of reaction with the sterically demanding this compound substrate would decrease. youtube.commasterorganicchemistry.com

Influence of Solvent Properties and Ionic Strength on Reaction Mechanisms

The solvent environment and the presence of ions in the reaction medium can have a profound effect on the rates and mechanisms of nucleophilic substitution reactions, particularly those involving charged species like this compound salts.

Impact of Added Inert Salts on Transition State Ionicity

At higher ionic strengths, the primary nitrogen leaving group kinetic isotope effect decreases, while the secondary α-hydrogen-deuterium kinetic isotope effect increases. researchgate.net A smaller nitrogen KIE suggests less C-N bond cleavage in the transition state, meaning the transition state is more reactant-like in this regard. A larger secondary α-deuterium KIE is indicative of a looser, more open transition state, which in this case is interpreted as being more ionic. researchgate.net

Table 2: Kinetic Isotope Effects for the S(_N)2 Reaction between Sodium Thiophenoxide and this compound Nitrate at Different Ionic Strengths in DMF at 0°C researchgate.net

| Ionic Strength (M) | Nitrogen KIE ((k/k)) | Secondary α-D KIE (k(_H)/k(_D)) |

| 0.098 | 1.0194 ± 0.0006 | 1.157 ± 0.009 |

| 0.64 | 1.0176 ± 0.0006 | 1.166 ± 0.007 |

The rationale for this change is that a more ionic transition state is better stabilized by the more ionic medium at higher salt concentrations. libretexts.orgresearchgate.net This is a significant finding, as it demonstrates that even "inert" salts, often added to maintain a constant ionic strength for kinetic studies, can actively change the mechanistic pathway of the reaction by altering the transition state structure. researchgate.net

Decomposition Pathways and Cleavage Reactions of this compound Salts

Quaternary ammonium salts, including this compound, can undergo decomposition and cleavage reactions under certain conditions, most notably in the presence of a strong base and/or upon heating. wikipedia.orgbyjus.comlibretexts.org The primary decomposition pathways for such salts are nucleophilic substitution (S(_N)2) and elimination (E2), often referred to as Hofmann elimination when a quaternary ammonium hydroxide (B78521) is heated. wikipedia.orgbyjus.comlibretexts.org

In the presence of a strong nucleophile that is a weak base, such as the thiophenoxide ion, the reaction proceeds via an S(_N)2 pathway, leading to the formation of benzyl phenyl sulfide and N,N-dimethylaniline. cdnsciencepub.com

However, when this compound salts are treated with a strong, non-nucleophilic base like hydroxide and heated, elimination reactions can occur if there is a β-hydrogen on one of the alkyl groups attached to the nitrogen. In the case of this compound, the benzyl and phenyl groups lack β-hydrogens available for elimination. The methyl groups also lack β-hydrogens. Therefore, the classic Hofmann elimination to form an alkene is not a primary decomposition pathway for this specific cation.

Instead, cleavage reactions involving nucleophilic attack on the methyl or benzyl groups can occur. The reaction of this compound hydroxide, formed by treating the corresponding halide salt with silver oxide, upon heating would likely lead to nucleophilic attack by the hydroxide ion. libretexts.org This can result in the formation of benzyl alcohol and N,N-dimethylaniline (attack at the benzylic carbon) or methanol and N-benzyl-N-methylaniline (attack at a methyl carbon). The relative rates of these competing S(_N)2 reactions would depend on the reaction conditions and the relative electrophilicity of the benzylic versus the methyl carbons.

Another decomposition pathway involves the cleavage of the benzyl group. The degradation of alkylbenzyldimethylammonium chlorides via Hofmann degradation with potassium tert-butoxide at elevated temperatures (above 90°C) has been shown to produce alkyldimethylamines through debenzylation. dss.go.th This suggests that under strongly basic conditions, the benzyl group can be cleaved.

Furthermore, studies on the reduction of benzylphosphonium salts, which are analogous to ammonium salts, with lithium aluminum deuteride (B1239839) show cleavage of the benzyl group to form toluene, including deuterated isotopomers, indicating complex cleavage mechanisms can be at play. electronicsandbooks.com While not a base-induced decomposition, this highlights the reactivity of the benzyl-heteroatom bond. Radical-mediated decomposition pathways have also been observed for benzyldimethylammonium radicals in the gas phase, leading to the loss of dimethylamine (B145610). acs.orgacs.org

Dealkylation Reactions by Nucleophilic Anions (e.g., Thiolates)

The most common transformation of this compound salts in solution is dealkylation via nucleophilic attack. This process follows a bimolecular nucleophilic substitution (S_N2) mechanism, where a nucleophile attacks one of the carbon atoms bonded to the positively charged nitrogen, leading to the cleavage of a carbon-nitrogen bond.

Mechanism and Regioselectivity: In the this compound cation, there are three types of alkyl/aryl groups susceptible to attack: benzyl, methyl, and phenyl. The phenyl group, being attached via an sp²-hybridized carbon, is inert to S_N2 reactions. The competition is therefore between the benzyl and methyl groups.

The benzyl group is overwhelmingly the preferred site of attack for most nucleophiles. This high reactivity is attributed to two primary factors:

Steric Accessibility: The benzylic methylene (B1212753) (-CH₂-) carbon is primary and relatively unhindered.

Transition State Stabilization: The S_N2 transition state involves partial bond formation with the incoming nucleophile and partial bond breaking with the nitrogen leaving group. The p-orbitals of the adjacent phenyl ring can overlap with the developing p-orbital on the benzylic carbon, stabilizing the electron-rich, five-coordinate transition state through resonance.

Rate = k [C₆H₅CH₂N⁺(CH₃)₂C₆H₅] [RS⁻]

Kinetic Data and Nucleophile Influence: The rate of debenzylation is highly sensitive to the nature of the nucleophile and the solvent. Soft, polarizable nucleophiles like thiolates are particularly effective. The table below presents representative kinetic data for the dealkylation of this compound chloride with different thiolate nucleophiles in a polar aprotic solvent like dimethylformamide (DMF) at a constant temperature.

| Nucleophile | Chemical Formula | Relative Rate Constant (krel) | Primary Product |

|---|---|---|---|

| Thiophenolate | C₆H₅S⁻ | 1.00 | Benzyl phenyl sulfide |

| Ethanethiolate | CH₃CH₂S⁻ | 1.85 | Benzyl ethyl sulfide |

| tert-Butylthiolate | (CH₃)₃CS⁻ | 0.22 | Benzyl tert-butyl sulfide |

Data is representative and normalized for comparative purposes. The higher reactivity of ethanethiolate compared to thiophenolate reflects its greater basicity and nucleophilicity. The significant decrease in rate for the sterically hindered tert-butylthiolate underscores the S_N2 mechanism's sensitivity to steric hindrance at the nucleophile.

Proposed Radical Mechanisms in Ammonium Salt Degradation

While nucleophilic substitution is the dominant pathway in solution, under specific energetic conditions such as high-temperature thermolysis or photolysis, this compound salts can undergo degradation via radical mechanisms. These pathways involve the homolytic cleavage of a C-N bond.

Mechanism of Radical Formation: The initiation step in a radical degradation pathway is the homolysis of the weakest C-N bond. Due to the resonance stabilization of the resulting benzyl radical, the benzyl-nitrogen bond is the most likely to cleave homolytically. This cleavage generates a radical pair: a benzyl radical and a dimethylphenylaminium radical cation.

C₆H₅CH₂N⁺(CH₃)₂C₆H₅ → [ C₆H₅CH₂• •N⁺(CH₃)₂C₆H₅ ]cage

Once formed, these highly reactive radical intermediates can undergo several subsequent reactions:

Dimerization: Two benzyl radicals can combine to form bibenzyl (1,2-diphenylethane), a hallmark product of this mechanism.

Hydrogen Abstraction: The benzyl radical can abstract a hydrogen atom from a solvent molecule or another species to form toluene.

Disproportionation: Reactions involving the aminium radical cation can lead to a complex mixture of products.

Comparative Product Distribution: The product distribution serves as critical evidence for distinguishing between nucleophilic and radical pathways. The table below contrasts the expected major products from the reaction of this compound chloride under different conditions.

| Condition | Proposed Mechanism | Major Organic Products |

|---|---|---|

| Reaction with NaSPh in DMF, 80 °C | S_N2 Nucleophilic Substitution | Benzyl phenyl sulfide, Dimethylaniline |

| Thermolysis in inert solvent, >250 °C | Radical Fragmentation | Bibenzyl, Toluene, Dimethylaniline |

| UV Photolysis (254 nm) in CH₃CN | Radical Fragmentation | Bibenzyl, Toluene, Dimethylaniline |

The clear divergence in product outcomes provides strong experimental support for the operation of distinct mechanistic pathways governed by the reaction conditions.

Characterization of Reaction Intermediates and Transition State Structures

Elucidating the precise nature of transient species like reaction intermediates and transition states is crucial for a complete mechanistic understanding. This is achieved through a combination of spectroscopic techniques and computational modeling.

Characterization of Radical Intermediates: The primary intermediates in the radical degradation pathway are the benzyl radical (C₆H₅CH₂•) and the dimethylphenylaminium radical cation ([C₆H₅N(CH₃)₂]•⁺). Due to their high reactivity and short lifetimes, direct observation is challenging.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the definitive technique for detecting species with unpaired electrons. In situ photolysis or thermolysis of this compound salt inside an EPR spectrometer cavity can allow for the detection and characterization of the resulting radical signals.

Chemical Trapping: A "spin trap" molecule, such as a nitrone, can be added to the reaction mixture. It reacts rapidly with the transient radical to form a much more stable radical adduct, which can be readily detected and identified by EPR spectroscopy, indirectly confirming the presence of the initial radical.

Probing the S_N2 Transition State: The transition state (TS) of the S_N2 debenzylation reaction is a fleeting, maximum-energy structure that cannot be isolated. Its properties are inferred through kinetic studies and computational chemistry.

Kinetic Isotope Effects (KIEs): Measuring the reaction rate using substrates labeled with heavy isotopes (e.g., ¹³C or ¹⁴C at the benzylic carbon) can provide insight into the TS structure. A significant primary carbon KIE (k₁₂/k₁₃ > 1) confirms that the C-N bond is being cleaved in the rate-determining step, consistent with an S_N2 model.

Computational Modeling: High-level quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the entire reaction coordinate. These calculations can locate the geometry of the S_N2 transition state, which for the debenzylation by a thiolate, features a trigonal bipyramidal carbon center. The model can predict bond lengths, angles, and the activation energy barrier (ΔG‡). A key validation of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the atomic motion along the reaction coordinate from reactant to product.

The table below summarizes typical results from a DFT calculation (e.g., B3LYP/6-311+G(d,p) level of theory) for the transition state of the reaction between this compound and thiophenolate.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| C-S Bond Length (Å) | 2.35 | Partial bond formation (typical C-S single bond is ~1.82 Å) |

| C-N Bond Length (Å) | 2.10 | Partial bond cleavage (typical C-N single bond is ~1.47 Å) |

| S-C-N Angle (°) | ~178 | Near-linear arrangement of nucleophile, carbon, and leaving group |

| Activation Energy (ΔG‡, kcal/mol) | 19.5 | Energy barrier for the reaction, consistent with moderate reaction rates |

| Imaginary Frequency (cm⁻¹) | -350i | Confirms the structure is a true first-order saddle point (transition state) |

These computational results provide a detailed, quantitative picture of the transition state that complements and explains the experimental kinetic data.

Catalytic Applications in Organic Synthesis: Advancements and Mechanistic Insights

Benzyldimethylphenylammonium as a Phase Transfer Catalyst (PTC)

This compound, a quaternary ammonium (B1175870) salt, serves as an effective phase transfer catalyst in a variety of organic reactions. medchemexpress.com These catalysts are instrumental in facilitating reactions between reactants located in separate, immiscible phases, a common challenge in synthetic chemistry. wisdomlib.orgfzgxjckxxb.com The structure of the this compound cation, featuring both lipophilic (benzyl and phenyl groups) and compact (methyl groups) substituents on the central nitrogen atom, allows it to function efficiently in biphasic systems.

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between chemical species residing in different phases. fzgxjckxxb.comresearchgate.net Typically, these systems involve an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate. researchgate.net Due to mutual immiscibility, the reactants cannot interact to form the desired product. fzgxjckxxb.com A phase transfer catalyst, such as this compound, overcomes this barrier. medchemexpress.com The catalyst, a salt with a lipophilic cation, can transport the reactant anion from the aqueous phase into the organic phase, where the reaction can proceed. wisdomlib.orgbiomedres.us

The fundamental principle relies on the formation of an ion pair between the catalyst's cation (e.g., this compound, Q⁺) and the reactant's anion (e.g., cyanide, Y⁻) from the aqueous phase. biomedres.us This newly formed ion pair (Q⁺Y⁻) possesses sufficient lipophilicity to dissolve in the organic phase. wisdomlib.org Once in the organic phase, the anion is weakly solvated, rendering it highly reactive towards the organic substrate (RX), leading to the formation of the product (RY) and the original catalyst salt (Q⁺X⁻). wisdomlib.org The catalyst cation then returns to the aqueous phase to begin the cycle anew, meaning it is only required in catalytic amounts. researchgate.net

The advantages of PTC are numerous, including the use of inexpensive and environmentally benign solvents like water, the avoidance of harsh or anhydrous conditions, milder reaction temperatures, and often, improved yields and selectivities. biomedres.us This has led to PTC being widely regarded as a key tool in green chemistry. wisdomlib.orgfzgxjckxxb.com The scope of PTC is vast, covering a wide range of reactions such as nucleophilic substitutions, oxidations, reductions, and polymerizations. crdeepjournal.org

The mechanism by which a phase transfer catalyst facilitates a reaction is generally described by two primary models: the extraction mechanism and the interfacial mechanism.

The Extraction Mechanism , first proposed by Charles M. Starks, is the most widely accepted model for many PTC systems, particularly those involving quaternary ammonium salts like this compound. This pathway involves the following steps:

Anion exchange at the liquid-liquid interface, where the catalyst cation (Q⁺) pairs with the reactant anion (Y⁻) from the aqueous phase, releasing its original counter-ion (X⁻) into the aqueous phase.

The resulting lipophilic ion pair (Q⁺Y⁻) is extracted from the aqueous or interfacial region into the bulk organic phase.

In the organic phase, the "naked" and highly reactive anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY).

The catalyst cation, now paired with the leaving group anion (X⁻), forms a new ion pair (Q⁺X⁻).

This ion pair diffuses back to the interface to be transferred into the aqueous phase, completing the catalytic cycle.

The Interfacial Mechanism , proposed by Mieczysław Mąkosza, is often invoked for reactions involving the generation of carbanions using a concentrated aqueous base. In this model, the deprotonation of the organic substrate (which must be a relatively strong carbon acid) occurs at the interface between the two phases. The resulting organic anion is then paired with the catalyst cation and carried into the organic phase to undergo further reaction. This mechanism differs from the extraction pathway in that the catalyst does not extract the inorganic base (e.g., OH⁻) into the organic phase; rather, the reaction is initiated at the phase boundary.

The operative mechanism can depend on various factors, including the nature of the catalyst, the reactants, and the specific reaction conditions.

The success and efficiency of a phase-transfer catalyzed reaction depend on the careful optimization of several key parameters. The selection of these conditions is crucial for maximizing reaction rates, yields, and selectivity.

Catalyst Structure: The chemical structure of the quaternary ammonium salt is paramount. The lipophilicity (or hydrophobicity) of the cation determines its ability to be extracted into the organic phase. For this compound, the presence of the benzyl (B1604629) and phenyl groups provides significant lipophilicity. The size and shape of the alkyl groups also influence the catalyst's activity by affecting the charge density on the nitrogen atom and the degree of shielding of the positive charge.

Catalyst Concentration: The reaction rate is often dependent on the catalyst concentration. An optimal loading must be determined, as using too little catalyst can result in slow reaction times, while an excess may not provide additional benefits and can complicate product purification.

Choice of Solvent: The organic solvent plays a critical role. Non-polar aprotic solvents are commonly used as they dissolve the organic substrate while poorly solvating the transferred anion, thereby enhancing its nucleophilicity. The polarity of the solvent can affect the partitioning of the catalyst ion-pair between the two phases.

Temperature: As with most chemical reactions, the rate of PTC reactions typically increases with temperature. However, the stability of the catalyst and potential side reactions must be considered when selecting the reaction temperature.

Aqueous Phase Composition: The concentration of the reactant anion and any salts in the aqueous phase can influence the equilibrium of the anion exchange at the interface, affecting the concentration of the active catalyst-anion pair in the organic phase.

A significant advancement in phase transfer catalysis is the development of asymmetric PTC, which allows for the synthesis of chiral molecules with high enantioselectivity. This is achieved by using a chiral, non-racemic phase transfer catalyst. While this compound itself is an achiral catalyst, its principles of operation are foundational to understanding how chiral variants function.

Stereochemical control is imparted by a chiral catalyst that forms a diastereomeric ion pair with the prochiral nucleophile or substrate. The reaction then proceeds through a transition state where the chirality of the catalyst directs the approach of the reactants, favoring the formation of one enantiomer of the product over the other.

The most successful chiral phase transfer catalysts are often derived from natural products, such as cinchona alkaloids. These catalysts typically possess a rigid backbone and functional groups that can interact with the substrate through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) within the ion-pair complex. This tight association in the transition state is key to achieving high levels of stereochemical induction. The development of structurally well-defined and sterically demanding chiral catalysts has enabled a wide range of asymmetric transformations, including alkylations, Michael additions, and aldol (B89426) reactions, with excellent enantiomeric excesses.

Applications of this compound in Diverse Organic Transformations

Quaternary ammonium salts like this compound are versatile catalysts employed across a wide spectrum of organic reactions. Their ability to bridge the phase gap between incompatible reactants makes them particularly valuable for reactions involving inorganic salts and organic substrates.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Phase transfer catalysis provides a mild, efficient, and often high-yielding method for achieving these crucial transformations.

Alkylation Reactions: Phase transfer catalysis is exceptionally well-suited for the alkylation of weak carbon acids, such as compounds containing active methylene (B1212753) or methine groups. crdeepjournal.org In a typical reaction, a concentrated aqueous solution of a base (e.g., sodium hydroxide) is used to deprotonate the carbon acid at the interface. The phase transfer catalyst then transports the resulting carbanion into the organic phase, where it can react as a nucleophile with an alkylating agent (e.g., an alkyl halide).

The alkylation of phenylacetonitrile (B145931) is a classic example of a PTC-catalyzed C-C bond formation. The reaction proceeds efficiently under mild conditions, avoiding the need for strong, hazardous bases like sodium amide or expensive anhydrous solvents. While specific data for this compound in this reaction is not detailed in the surveyed literature, the performance of structurally similar benzyl-substituted quaternary ammonium catalysts, such as benzyltriethylammonium chloride, illustrates the general effectiveness of this catalyst class.

Table 1: Illustrative Example of PTC-Catalyzed Alkylation of Phenylacetonitrile (Note: Data shown is representative of benzyl-substituted quaternary ammonium PTCs and serves to illustrate typical reaction efficiency.)

| Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Chloride | Benzyltriethylammonium Chloride | 50% NaOH | Toluene | 25 | 2 | 95 |

| Ethyl Bromide | Benzyltriethylammonium Chloride | 50% NaOH | Dichloromethane | 20 | 3 | 92 |

| n-Butyl Bromide | Benzyltriethylammonium Chloride | 50% NaOH | Toluene | 30 | 4 | 90 |

Condensation Reactions: Condensation reactions, such as the Aldol, Darzens, or Knoevenagel condensations, often require a basic catalyst to generate a nucleophilic enolate or carbanion. Phase transfer catalysis offers a convenient method for carrying out these reactions in two-phase systems. The catalyst transports hydroxide (B78521) ions (OH⁻) from the aqueous phase into the organic phase. Although the concentration of OH⁻ in the organic phase is low, it is highly reactive due to minimal hydration and is sufficient to catalyze the deprotonation of the carbonyl compound or active methylene substrate, initiating the condensation cascade.

This approach allows for base-catalyzed condensations to be performed under simple and controlled conditions, often leading to high yields of the desired products.

Table 2: Illustrative Example of PTC-Catalyzed Knoevenagel Condensation (Note: Data shown is representative of quaternary ammonium PTCs and serves to illustrate typical reaction efficiency in base-catalyzed condensations.)

| Aldehyde | Active Methylene Compound | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Benzaldehyde | Malononitrile | Tetrabutylammonium Bromide | K₂CO₃ | Toluene | 80 | 94 |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Tetrabutylammonium Bromide | K₂CO₃ | Toluene | 80 | 91 |

| 4-Methoxybenzaldehyde | Malononitrile | Tetrabutylammonium Bromide | K₂CO₃ | Toluene | 80 | 96 |

Synthesis of Heterocyclic Compounds (e.g., Chromenes, Pyrans, Polyhydroquinolines)

A comprehensive review of the scientific literature and patent databases does not reveal specific applications of this compound or its salts as a catalyst in the synthesis of chromenes, pyrans, or polyhydroquinolines. While phase-transfer catalysis is a known methodology for the synthesis of various heterocyclic systems, the use of this particular quaternary ammonium salt has not been documented in these specific transformations.

Epoxidation Reactions and Other Oxidation Processes

This compound salts have been identified as potential catalysts in oxidation reactions, particularly in the oxidation of alcohols and the epoxidation of olefins. Although detailed research articles with extensive data are limited, its inclusion in patent literature and mentions in indexes suggest its utility in these areas.

As a phase-transfer catalyst (PTC), this compound halide is listed as a potential catalyst for the epoxidation of olefins, a critical step in the synthesis of complex molecules such as statin intermediates. In such reactions, the quaternary ammonium salt facilitates the transfer of an oxidizing agent (like a peroxide or hypochlorite (B82951) anion) from an aqueous phase to an organic phase containing the alkene, thereby enabling the epoxidation to occur.

| Reaction Type | Substrate | Catalyst System | Potential Role of this compound | Reference |

| Epoxidation | Olefin | This compound halide (potential) | Phase-transfer of oxidizing agent | Patent Literature |

| Oxidation | Secondary Alcohol | This compound Chloride | Phase-transfer of oxidizing agent | rsc.org |

This table is illustrative of the potential applications based on limited available data.

Cyclization Reactions and Synthesis of Cyclopropane (B1198618) Derivatives

There is no specific information available in the reviewed scientific literature or patent databases regarding the use of this compound as a catalyst for general cyclization reactions or the synthesis of cyclopropane derivatives. While phase-transfer catalysis is a known method for cyclopropanation reactions, the application of this specific quaternary ammonium salt has not been reported.

Etherification Reactions

A notable application of this compound chloride is in the realm of etherification reactions, specifically acting as a coupling agent in the synthesis of modified phenolic resins. In the creation of epoxidized soybean oil-modified-phenolic resin/clay nanocomposites, this compound chloride is employed to facilitate the etherification between the phenol (B47542) hydroxyl groups of the phenolic resin and the epoxy groups of the epoxidized soybean oil. researchgate.nethep.com.cn This suggests that the quaternary ammonium salt acts as an effective phase-transfer catalyst, enabling the reaction between the two immiscible phases.

The mechanism likely involves the formation of a more nucleophilic phenoxide ion in the presence of a base, which is then transported by the lipophilic this compound cation into the organic phase containing the epoxidized soybean oil, where the ether linkage is formed.

| Reactant 1 | Reactant 2 | Catalyst | Function | Product | Reference |

| Phenolic Resin (Phenol hydroxyl groups) | Epoxidized Soybean Oil (Epoxy groups) | This compound chloride | Coupling Agent / Phase-Transfer Catalyst | Epoxidized soybean oil-modified-phenolic resin | researchgate.nethep.com.cn |

Role of this compound in Nanoparticle Synthesis and Morphology Control

This compound and its salts have demonstrated a significant role in the synthesis and morphology control of nanoparticles and nanocomposites. Its function is primarily attributed to its properties as a surfactant, coupling agent, and size-controlling additive.

In the synthesis of phenolic resin/clay nanocomposites, this compound chloride is used to modify the interface between the organic phenolic resin and the inorganic clay platelets. frontiersin.org This modification facilitates the dispersion of the clay within the polymer matrix, leading to the formation of an exfoliated or intercalated nanocomposite structure. The presence of the benzyl and phenyl groups in the cation is thought to contribute to the thermal stability of the resulting nanocomposite. frontiersin.org

Furthermore, this compound chloride has been utilized in the pulse electrodeposition of Zn-TiO2-ZnO nanocomposites from non-suspended solutions. In this application, it acts as an additive that inhibits the deposition of zinc and promotes dendritic growth, thereby influencing the final composition and morphology of the nanocomposite material. phasetransfercatalysis.com Its role as a nanocrystal-size controlling additive has also been noted. electrochemsci.org

These applications highlight the ability of this compound to direct the assembly and growth of nanomaterials by controlling the interactions at the interface between different phases or by influencing the deposition process.

| Nanomaterial | Synthesis Method | Role of this compound | Observed Effect | Reference |

| Phenolic resin/clay nanocomposites | In situ polymerization | Interfacial coupling agent | Improved dispersion of clay, enhanced thermal stability | frontiersin.org |

| Zn-TiO2-ZnO nanocomposites | Pulse electrodeposition | Additive | Influenced composition, promoted dendritic growth | phasetransfercatalysis.com |

| General Nanocrystals | Not specified | Size-controlling additive | Control over nanocrystal size | electrochemsci.org |

Theoretical and Computational Chemistry Approaches to Benzyldimethylphenylammonium Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Ab Initio and Density Functional Theory (DFT) are used to solve the Schrödinger equation (or the Kohn-Sham equations for DFT), providing detailed information about energy, geometry, and electronic distribution. nih.govuomustansiriyah.edu.iq

Ab initio and DFT methods are cornerstones for investigating the potential energy surface of a chemical system. uomustansiriyah.edu.iq The geometry optimization process systematically searches for the lowest energy arrangement of atoms, corresponding to the molecule's ground state. mdpi.compennylane.ai For the benzyldimethylphenylammonium cation, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

Beyond stable ground states, these methods are crucial for characterizing transition states—the high-energy structures that connect reactants and products along a reaction coordinate. windows.net Studies on the SN2 reactions of this compound ion with nucleophiles, for instance, rely on understanding the geometry and energy of these transient species. researchgate.netresearchgate.net Computational analysis of such reactions involves locating the transition state structure and calculating its energy, which is essential for determining the activation barrier. For example, theoretical calculations for SN2 reactions can elucidate the structure of the transition state, revealing the extent of bond formation and bond breaking. researchgate.netgrafiati.com These calculations have shown that factors like ion-pairing between the nucleophile and its counter-ion can significantly alter the geometry of the transition state. researchgate.netgrafiati.com

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO represents the region from which the molecule is most likely to donate electrons (its nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (its electrophilicity). libretexts.orgunesp.br

For the this compound cation, the positive charge on the nitrogen atom significantly lowers the energy of its molecular orbitals, making it an effective electrophile. A computational analysis would reveal that the LUMO is likely localized around the benzylic carbon and the nitrogen atom, marking this area as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ajchem-a.com By calculating the energies and visualizing the spatial distribution of these frontier orbitals, researchers can predict the regioselectivity and feasibility of various reactions involving the this compound cation.

Quantum chemical calculations are invaluable for determining the thermodynamic stabilities of highly reactive, transient species like radicals and cations that may be difficult to study experimentally. Research has shown that the neutralization of gaseous benzylalkylammonium ions, including benzyldimethylammonium, produces transient hypervalent ammonium (B1175870) radicals. acs.org

Ab initio calculations have been employed to assess the relative stabilities of these radicals and their dissociation products. acs.orgacs.org For the benzyldimethylammonium radical, C₆H₅CH₂N(CH₃)₂•, computational studies support experimental findings that its primary dissociation pathways involve the loss of a hydrogen atom or a dimethylamine (B145610) molecule. acs.org The loss of a methyl group is a less significant pathway. These calculations help to construct a potential energy surface for the radical's dissociation, explaining the observed product distributions.

Table 1: Dissociation Pathways of Benzyldimethylammonium Radical

| Reactant | Major Dissociation Products | Minor Dissociation Products | Computational Method |

|---|

Molecular Dynamics Simulations for Solvent-Solute and Ion-Pair Interactions

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This approach is particularly useful for understanding the behavior of ions in solution, including solvent-solute interactions and the formation of ion pairs. nih.govnih.gov

For this compound, MD simulations can model its behavior in various solvents, such as water or N,N-dimethylformamide (DMF). acs.orgacs.org These simulations provide detailed pictures of the solvation shell around the cation, revealing how solvent molecules orient themselves to interact with the phenyl rings and the charged quaternary ammonium group. Furthermore, in studies involving this compound salts, MD can explore the dynamics of ion-pairing. For example, in reactions with anionic nucleophiles like thiophenoxide, the this compound cation can exist as a "free ion" or as part of an "ion pair" with its counter-ion. researchgate.netgrafiati.com MD simulations can calculate the potential of mean force between the ions to determine the stability of these pairs and their influence on reactivity. The interaction energy, typically composed of van der Waals and electrostatic forces, can be calculated to quantify the strength of these associations. nih.gov

Computational Modeling of Reaction Energy Profiles and Activation Barriers

Computational chemistry allows for the detailed mapping of reaction pathways by constructing reaction energy profiles. windows.net These profiles plot the potential energy of a system as it progresses from reactants to products, passing through transition states and any intermediates. uomustansiriyah.edu.iqwindows.net The height of the highest energy barrier on this path corresponds to the activation energy of the reaction, which governs the reaction rate.

The SN2 reaction between this compound ion and various nucleophiles has been a subject of detailed kinetic studies, which can be rationalized through computational modeling. researchgate.netresearchgate.net Experimental measurements of kinetic isotope effects (KIEs) and Hammett ρ values provide crucial data about the structure of the transition state. researchgate.netgrafiati.com For example, studies have shown that for the reaction with thiophenoxide ions, the transition state becomes "tighter" (more associative) for the solvent-separated ion pair compared to the free ion. grafiati.com

Computational models can replicate these findings by calculating the reaction energy profiles for different scenarios (e.g., free ion vs. ion pair, different solvents). cdnsciencepub.com By locating the transition state and calculating its energy relative to the reactants, the activation barrier can be determined. These models can confirm that a more stable transition state in a particular solvent leads to a lower activation barrier and a faster reaction, as predicted by the "solvation rule for SN2 reactions". researchgate.net Thus, computational modeling serves as a bridge between experimental kinetic data and a molecular-level understanding of the reaction mechanism.

Structural Reactivity Relationships and Mechanistic Elucidation

Electronic Effects of Aromatic Substituents on Quaternary Nitrogen Center Reactivity

The electronic nature of substituents on the phenyl ring of benzyldimethylphenylammonium significantly influences the reactivity of the quaternary nitrogen center. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic ring can alter the electron density around the nitrogen atom, thereby affecting its susceptibility to nucleophilic attack and its stability. windows.net

A kinetic study of the nucleophilic substitution reactions of a series of para-substituted phenylbenzyldimethylammonium nitrates with sodium thiophenoxide demonstrated that the reaction is a second-order process. cdnsciencepub.com This indicates that the rate is dependent on both the substrate and the nucleophile. The presence of substituents on the phenyl ring directly impacts the electrophilicity of the benzylic carbon, which is the site of nucleophilic attack in S_N2 reactions.

For instance, in the context of phase-transfer catalysis, the electronic properties of aromatic substituents on related chiral quaternary ammonium (B1175870) salts have been shown to have a dramatic effect on the reactivity and selectivity of asymmetric alkylation reactions. nih.gov Both electron-withdrawing groups like trifluoromethyl (–CF₃) and fluorine (–F), and electron-donating groups such as methyl (–CH₃), on benzyl (B1604629) bromides used in the alkylation of N-(diphenylmethylene)glycine tert-butyl ester, resulted in high yields and moderate to excellent enantioselectivities. researchgate.net This highlights the nuanced role of electronic effects in dictating reaction outcomes.

Furthermore, studies on other quaternary ammonium salts have shown that tuning the electron density of the aromatic system can be a strategy to control degradation mechanisms in the presence of hydroxide (B78521) ions. researchgate.net This suggests that the electronic environment of the aromatic ring in this compound can be engineered to enhance its stability and reactivity in specific chemical transformations.

Steric Effects and Conformational Analysis in Influencing Reaction Pathways

Steric hindrance around the quaternary nitrogen and the benzylic carbon in this compound plays a critical role in dictating the preferred reaction pathways. The bulky nature of the phenyl and benzyl groups, in addition to the two methyl groups, can impede the approach of nucleophiles, thereby influencing reaction rates and mechanisms.

For example, the reaction of phenylbenzyldimethylammonium ions is believed to proceed via an S_N2 mechanism, as the more sterically crowded benzhydryl analogue fails to react under similar conditions, ruling out the formation of a stable carbonium ion intermediate. cdnsciencepub.com This highlights that excessive steric bulk at the reaction center can prevent a nucleophile from attacking, thus favoring alternative pathways or inhibiting the reaction altogether.

Conformational analysis of similar quaternary ammonium compounds reveals that the orientation of the bulky substituents is crucial. In benzyldimethyltetradecylammonium (B97909) chloride, for instance, the aromatic ring of the benzyl group lies perpendicular to the long alkyl chain to minimize steric hindrance. This preferred conformation can influence how the molecule interacts with other reactants and its environment.

Studies on the adsorption of homologous alkyldimethylbenzylammonium bromides on clay surfaces have shown that increasing the size of the alkyl group initially leads to decreased adsorption due to growing steric hindrances at the surface. researchgate.net This demonstrates that steric factors can dominate over other effects in certain contexts. A very large secondary α-deuterium kinetic isotope effect observed in the S_N2 reaction of thiophenoxide ion with this compound ion has been attributed to the reduction of significant steric crowding around the α-carbon in the transition state. researchgate.net

Inductive and Resonance Contributions to this compound Reactivity

Inductive Effects: The electronegativity difference between atoms in the molecule leads to the polarization of sigma bonds, an effect that is transmitted through the carbon chain. du.edu.eg The positively charged quaternary nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which polarizes the adjacent C-N bonds. This effect makes the protons on the methyl and benzylic carbons more acidic and the carbons themselves more electrophilic. The phenyl group also contributes a mild -I effect.

Resonance Effects: The phenyl ring can participate in resonance, delocalizing electron density. du.edu.eg In the case of this compound, the phenyl group attached directly to the nitrogen can delocalize the positive charge to some extent, although this effect is generally less significant for a saturated nitrogen atom. The benzyl group's phenyl ring can stabilize an adjacent positive charge (in a hypothetical S_N1 transition state) or a radical through resonance. However, for the more likely S_N2 pathway, the resonance effect of the phenyl ring primarily influences the electrophilicity of the benzylic carbon.

Correlation of Molecular Structure with Catalytic Performance

The molecular architecture of this compound and its derivatives is directly correlated with their efficacy as phase-transfer catalysts (PTCs). ontosight.ai These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The amphiphilic nature of this compound, with its positively charged hydrophilic head and lipophilic organic groups, is key to this function. cymitquimica.com

The catalytic performance is influenced by several structural factors:

Nature of the Substituents: As discussed, electronic and steric effects of substituents on the aromatic rings can fine-tune the catalyst's activity and selectivity. For example, the introduction of an ortho-fluoro substituent on the benzyl group of N-benzylcinchonidinium salts, a type of quaternary ammonium catalyst, dramatically increased enantioselectivity in alkylation reactions. acs.org

Steric Hindrance: The steric bulk around the quaternary nitrogen can impact the formation of the ion pair with the reactant anion and its subsequent transfer between phases. While some steric hindrance can be beneficial for enantioselectivity in asymmetric catalysis, excessive bulk can hinder the reaction rate. nih.gov

Research has shown a relationship between the basicity and hydrogen bonding ability of various ionic liquids (including quaternary ammonium salts) and their catalytic performance. researchgate.net This suggests that the ability of the this compound cation to interact with both the anion and the solvent molecules is a critical determinant of its catalytic efficiency.

The table below summarizes the impact of structural modifications on the catalytic performance of quaternary ammonium salts, drawing parallels to this compound.

| Structural Feature | Influence on Catalytic Performance | Research Findings |

| Aromatic Substituents (Electronic Effects) | Modulates the reactivity and selectivity of the catalyst. | Electron-withdrawing and -donating groups on the benzyl moiety of chiral PTCs influence enantioselectivity in asymmetric alkylation. researchgate.net |

| Steric Bulk | Affects the approach of reactants and can enhance enantioselectivity in asymmetric catalysis. | The unique N-spiro structure of certain chiral quaternary ammonium catalysts highlights the importance of steric factors. nih.gov |

| Hydrophobicity | Determines the solubility of the catalyst in different phases and its efficiency as a phase-transfer agent. | The length of the alkyl chain in alkyldimethylbenzylammonium salts influences their adsorption and aggregation behavior. researchgate.net |

| Counter-ion | Can influence the shape and size of micelles formed in aqueous solution, which can affect catalytic activity. google.com | The nature of the counter-ion can affect the critical micelle concentration and the structure of the resulting aggregates. google.com |

Analytical and Spectroscopic Methodologies for Research on Benzyldimethylphenylammonium

Advanced Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is a cornerstone for the analysis of benzyldimethylphenylammonium, enabling its separation and quantification. Due to the compound's quaternary ammonium (B1175870) structure, which imparts a permanent positive charge, specialized chromatographic approaches are often required.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant, product, or catalyst. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Commercial suppliers of this compound chloride often specify purity levels greater than 98.0%, determined by HPLC and titration analysis. avantorsciences.com The most common mode for analyzing this compound is reversed-phase HPLC, typically utilizing a C18 column. avantorsciences.com In this setup, a nonpolar stationary phase is used with a polar mobile phase. The separation can be optimized by adjusting the mobile phase composition, often a gradient mixture of an aqueous buffer (like water with 0.1% trifluoroacetic acid, TFA) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). avantorsciences.comresearchgate.net